(4-Bromofuran-3-yl)boronic acid
Overview
Description
(4-Bromofuran-3-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (4-Bromofuran-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, participating in electronically divergent processes .
Mode of Action
The compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role in the SM coupling reaction . The compound aids in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is generally environmentally benign , and its properties have been tailored for application under specific SM coupling conditions . The compound’s action, efficacy, and stability can be affected by changes in these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromofuran-3-yl)boronic acid typically involves the bromination of furan followed by borylation. One common method is the bromination of furan to produce 4-bromofuran, which is then subjected to a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4-Bromofuran-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The bromine atom in the furan ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Formed from oxidation reactions.
Substituted Furans: Formed from substitution reactions.
Scientific Research Applications
(4-Bromofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.
(4-Chlorofuran-3-yl)boronic Acid: Similar structure but with a chlorine atom instead of bromine.
(4-Methylfuran-3-yl)boronic Acid: Contains a methyl group instead of a bromine atom.
Uniqueness: (4-Bromofuran-3-yl)boronic acid is unique due to its specific reactivity and stability in Suzuki-Miyaura coupling reactions. The presence of the bromine atom enhances its reactivity compared to other halogenated furan derivatives .
Properties
IUPAC Name |
(4-bromofuran-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO3/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHUJOCJFXONOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC=C1Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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